molecular formula C9H10O3 B8246200 Chroman-5,7-diol

Chroman-5,7-diol

Cat. No. B8246200
M. Wt: 166.17 g/mol
InChI Key: VYUSVRQMDKOTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-5,7-diol is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chroman-5,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-5,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmacological Properties and Selective Labeling

A study on chroman derivatives, specifically 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), revealed its ability to act on 5-HT1A sites in the nanomolar range, indicating potential uses in pharmacology and selective labeling of central receptors (Cossery et al., 1987).

2. Neuroprotective Activity and Oxidative Stress

Research focusing on chromans substituted with catechol derivatives showed that these compounds, including chroman analogues, exhibited significant neuroprotective activity against oxidative stress-induced cellular damage (Koufaki et al., 2006).

3. Deprotonation and Solvent Effects

A study on naringenin, a type of chroman derivative, explored the deprotonation process in aqueous ethanol solutions, highlighting the impact of solvent on the deprotonation constants, which is crucial for understanding the chemical behavior of chroman derivatives in different environments (Farajtabar & Gharib, 2013).

4. Contraceptive Activity

Chroman derivatives have been studied for their contraceptive potential, demonstrating anti-ovulatory effects and anti-estrogenic activity, thus providing insight into novel contraceptive applications (Kumar et al., 2014).

5. Synthetic Approaches and Bioactivities

The chroman-4-one scaffold, a key structure in chroman derivatives, has been extensively studied for its diverse synthetic methods and biological relevance, highlighting its significance in drug discovery and heterocyclic chemistry (Emami & Ghanbarimasir, 2015).

properties

IUPAC Name

3,4-dihydro-2H-chromene-5,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUSVRQMDKOTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2OC1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-5,7-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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